molecular formula C24H38O5 B13386583 4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid

4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid

Cat. No.: B13386583
M. Wt: 406.6 g/mol
InChI Key: RHCPKKNRWFXMAT-UHFFFAOYSA-N
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Description

This compound is a polycyclic steroidal derivative characterized by a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3 and 12, methyl groups at positions 10 and 13, and a keto group at position 6. Its structure is closely related to bile acids and other steroid derivatives, which often serve as scaffolds for drug development . Evidence suggests its synthesis involves multi-step protection/deprotection strategies, such as tert-butyldimethylsilyl (TBDMS) and methyl triflate-mediated reactions, followed by purification via silica gel chromatography .

Properties

IUPAC Name

4-(3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCPKKNRWFXMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862467
Record name 3,12-Dihydroxy-7-oxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Analogues

Compound Name Key Substituents Biological Relevance Reference(s)
Target Compound 3,12-dihydroxy; 10,13-dimethyl; 7-oxo; pentanoic acid Potential bile acid mimic; spore germination inhibitor (hypothesized)
(R)-4-((3R,5S,7S,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-methoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic Acid 3-hydroxy; 7-methoxy; 10,13-dimethyl Inhibits Clostridium difficile spore germination (IC₅₀ = 12 µM)
Methyl (4R)-4-((10R,13R,17R)-10,13-dimethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (Compound 8) 3-oxo; 10,13-dimethyl; methyl ester Intermediate for amino-functionalized derivatives; 95% purity by ¹H NMR
(4R)-4-((10R,13R,17R)-3-amino-4,4,10,13-tetramethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-N-methylpentanamide (5al) 3-amino; 4,4,10,13-tetramethyl; N-methylamide High thermal stability (m.p. >300°C); potential CNS-targeting agent
6-(3,12-dihydroxy-4,10,13-trimethyl-7,11-dioxo-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-3-methylideneheptanoic acid 3,12-dihydroxy; 4,10,13-trimethyl; 7,11-dioxo Strong binding affinity in epilepsy models (in silico)

Key Observations:

Hydroxyl vs. Methoxy Groups : The 7-methoxy analogue () exhibits specific anti-C. difficile activity, while hydroxylated variants (e.g., the target compound) may prioritize solubility or receptor binding .

Keto Group Position : The 7-oxo group in the target compound contrasts with 3-oxo (Compound 8) and 7,11-dioxo () derivatives, which alter electronic properties and metabolic stability .

Side Chain Modifications: Pentanoic acid (target) vs. methyl ester (Compound 8) or N-methylamide (Compound 5al) affects bioavailability. Amide derivatives show enhanced thermal stability .

Key Observations:

Protection Strategies : TBDMS and tert-butoxycarbonyl (Boc) groups are critical for regioselective functionalization .

Chromatography : Gradient elution (e.g., 0–50% ethyl acetate/DCM) resolves complex steroidal mixtures .

Thermal Stability : Amide derivatives (e.g., Compound 5al) exhibit higher melting points (>300°C) compared to carboxylic acids (m.p. ~243°C for Compound 22) .

Biological Activity

4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid is a complex steroid acid with the molecular formula C24H38O5C_{24}H_{38}O_5 and a CAS number of 2304-89-4. It is also known as 3-Oxocholic acid and is classified as an oxo bile acid. This compound plays a significant role in bile acid metabolism and has been studied for its potential biological activities.

1. Metabolic Role

This compound is primarily found in the bile of mammals and is involved in the emulsification and absorption of dietary fats. Its structure allows it to interact effectively with lipid membranes and facilitate the digestion process.

2. Antioxidant Properties

Research indicates that derivatives of 4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo...) exhibit antioxidant activity. For instance:

  • In vitro studies have shown that certain derivatives can scavenge free radicals and inhibit lipid peroxidation effectively.
  • One study reported an IC50 value of 27.5 µM for lipid peroxidation inhibition by a derivative of this compound .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

  • It has shown potential as a lipoxygenase (LOX) inhibitor with IC50 values indicating moderate activity against this enzyme .
  • The structural modifications of the compound can enhance or reduce its inhibitory effects on enzymes involved in inflammatory processes.

Study on Antioxidant Activity

A recent study evaluated several derivatives of 4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo...) for their antioxidant capabilities using multiple assays:

  • DPPH Scavenging : Some derivatives demonstrated up to 100% inhibition against DPPH radicals.
  • Lipid Peroxidation : The best-performing derivative achieved an 88% inhibition rate compared to Trolox .

Enzyme Inhibition Analysis

Another study focused on the enzyme inhibition properties:

  • Various derivatives were synthesized and tested against LOX. The most effective derivative showed an IC50 of 52.5 µM.
  • The presence of hydroxyl groups at specific positions was critical for enhancing the inhibitory activity .

Data Tables

Property Value
Molecular FormulaC24H38O5
CAS Number2304-89-4
Antioxidant IC50 (DPPH)Up to 100% inhibition
Lipid Peroxidation Inhibition88% (vs Trolox)
LOX Inhibition IC5052.5 µM

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